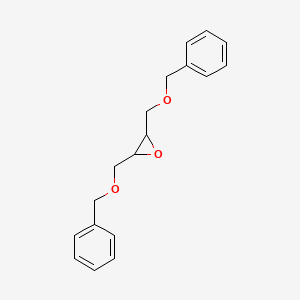

2,3-Bis((benzyloxy)methyl)oxirane

Übersicht

Beschreibung

2,3-Bis((benzyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Epoxide Reactivity

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions. The epoxide group is highly reactive, making it an ideal candidate for nucleophilic attack, which can lead to a variety of functionalized products.

Case Study: Synthesis of Morpholines

A notable application involves the synthesis of morpholine derivatives. In a study, (R)-2-(benzyloxymethyl)oxirane was reacted with sodium hydroxide and 2-aminoethyl hydrogen sulfate to yield (R)-2-(benzyloxymethyl)morpholine. The reaction was conducted under controlled conditions (40°C for 2 hours), demonstrating the compound's utility in creating nitrogen-containing heterocycles, which are important in medicinal chemistry .

| Reaction Conditions | Yield | Product |

|---|---|---|

| NaOH, H2O, MeOH at 40°C for 2h | ~14 g | (R)-2-(benzyloxymethyl)morpholine |

Pharmaceutical Applications

Anticancer Research

Recent studies have explored the potential of derivatives of 2,3-bis((benzyloxy)methyl)oxirane as anticancer agents. For instance, compounds derived from this epoxide have shown promise in inhibiting cell growth in leukemia cell lines. The structural modifications of these compounds enhance their binding affinity to target proteins involved in cancer progression .

Case Study: Binding Affinity Studies

In a structure-based drug design approach, modifications on the nitrogen atom of morpholine derivatives led to compounds with significantly improved binding affinities to menin, a target protein implicated in leukemia. The synthesized compounds exhibited low nanomolar potencies, indicating their potential as therapeutic agents .

Material Science

Polymer Chemistry

The epoxide's ability to undergo polymerization reactions makes it valuable in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Epoxy Resins

Research has demonstrated that incorporating this compound into epoxy formulations results in resins with improved performance characteristics. The cross-linking density can be tuned by varying the concentration of this epoxide, leading to materials suitable for coatings and adhesives with enhanced durability and chemical resistance .

| Material Property | Improvement |

|---|---|

| Mechanical Strength | Increased |

| Thermal Stability | Enhanced |

Eigenschaften

Molekularformel |

C18H20O3 |

|---|---|

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

2,3-bis(phenylmethoxymethyl)oxirane |

InChI |

InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI-Schlüssel |

BWXXSADMQUTHRY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.